Olefin Polymerization Activity: Zirconocene Dichloride vs. Titanocene and Hafnocene Analogs
In the presence of methylaluminoxane (MAO) as a co-catalyst, Cp₂ZrCl₂ exhibits a polymerization activity for ethylene that is orders of magnitude greater than that of its titanocene analog, and substantially higher than the hafnocene analog. The titanocene analog (Cp₂TiCl₂) is essentially inactive under these conditions [1]. A direct study on ansa-metallocenes found that zirconocene catalysts show much higher activities than titanocene and hafnocene, with activities reaching a maximum at high temperature [2].
| Evidence Dimension | Polymerization Activity (Ethylene) |
|---|---|
| Target Compound Data | 40,000,000 g PE / (g Zr · h) for the Cp₂ZrCl₂ / MAO system. |
| Comparator Or Baseline | Titanocene dichloride (Cp₂TiCl₂) / MAO system exhibits extremely low or negligible activity. Hafnocene dichloride (Cp₂HfCl₂) / MAO system exhibits significantly lower activity than Cp₂ZrCl₂. |
| Quantified Difference | Activity ratio (Zr:Ti) >> 1000:1. Activity ratio (Zr:Hf) > 10:1 based on general performance. |
| Conditions | Ethylene polymerization using methylaluminoxane (MAO) as co-catalyst. |
Why This Matters
This data establishes Cp₂ZrCl₂ as the essential catalyst precursor for high-throughput polyethylene synthesis, making its substitution with cheaper or more readily available Group 4 analogs a direct compromise on reactor productivity.
- [1] W. Kaminsky, A. Bark, R. Spiehl, N. Möller-Lindenhof, S. Niedoba, 'Isotactic Polymerization of Olefins with Homogeneous Zirconium Catalysts', in *Transition Metals and Organometallics as Catalysts for Olefin Polymerization*, W. Kaminsky, H. Sinn, Eds., Springer Berlin Heidelberg, 1988, pp. 291-301. DOI: 10.1007/978-3-642-83276-5_30 View Source
- [2] Synthesis, structures and catalytic properties of Group 4 metallocenes based upon [Me2E(C5H5)(C5Me4)]2 (E=Si, Ge) supporting coordination, *Journal of Organometallic Chemistry*, 2001, 634, 1, 145-152. DOI: 10.1016/S0022-328X(01)01010-5 View Source
